4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS No.: 1354915-94-8
Cat. No.: VC11702784
Molecular Formula: C18H16FN3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354915-94-8 |
|---|---|
| Molecular Formula | C18H16FN3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C18H16FN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
| Standard InChI Key | QGMORCDSTLASSX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
| Molecular Formula | |
| Molecular Weight | 293.34 g/mol |
| PubChem CID | 75360189 |
| CAS Number | 1354915-94-8 |
The compound consists of a pyrimidine ring substituted with two distinct aromatic groups: a dimethylphenyl group at position 4 and a fluorophenyl group at position 6. It also features an amine group at position 2 of the pyrimidine ring.
Visualization
The compound's two-dimensional (2D) and three-dimensional (3D) structures reveal its planar aromatic system with slight deviations due to substituent steric interactions.
Synthesis
The synthesis of pyrimidine derivatives like this compound typically involves:
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Cyclization Reactions: Formation of the pyrimidine core through condensation reactions between precursors such as amidines and β-diketones.
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Selective Substitution: Introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic aromatic substitution or Suzuki coupling methods.
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Purification: Techniques like recrystallization or chromatography are used to isolate the final product in high purity.
Potential Research Directions
Future studies could focus on:
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Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.
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In Vitro/In Vivo Testing: Evaluating efficacy against specific disease models.
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